3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide: is a complex organic compound characterized by the presence of trifluoromethyl, thiophene, cyclopropyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene derivatives are coupled with cyclopropyl intermediates.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF3 group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : It may serve as a probe or ligand in biochemical studies, especially those involving protein-sulfonamide interactions.
Industry: : Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural features.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3,3,3-trifluoro-1-propanol: A simpler trifluoromethyl compound used in organic synthesis.
Thenoyltrifluoroacetone: Contains both thiophene and trifluoromethyl groups, used as a chelating agent.
1,1,1-trifluoro-3-nitropropan-2-ol: Another trifluoromethyl compound with different functional groups.
Uniqueness: The combination of trifluoromethyl, thiophene, cyclopropyl, and sulfonamide groups in 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide makes it unique
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S2/c12-11(13,14)4-6-19(16,17)15-8-10(2-3-10)9-1-5-18-7-9/h1,5,7,15H,2-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJJFLDNZPFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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